

# (Z)-SU14813 (CAS Number: 627908-92-3): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	(Z)-SU14813	
Cat. No.:	B10752378	Get Quote

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#### **Abstract**

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant anti-angiogenic and anti-tumor activities in preclinical studies. This technical guide provides an in-depth overview of the core properties of (Z)-SU14813, including its physicochemical characteristics, mechanism of action, in-vitro and in-vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

## Core Properties of (Z)-SU14813

**(Z)-SU14813**, with the CAS number 627908-92-3, is a small molecule inhibitor belonging to the indolinone class of compounds.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide	[1]
Synonyms	SU14813, SU-14813, SU 14813	[1]
CAS Number	627908-92-3	[1]
Molecular Formula	C23H27FN4O4	[1][2]
Molecular Weight	442.48 g/mol	
Appearance	Solid	[3]
Solubility	Insoluble in EtOH and H <sub>2</sub> O; ≥15.26 mg/mL in DMSO	
Canonical SMILES	CC1=C(NC(=C1C(=O)NC INVALID-LINK O)C)/C=C/3/C4=C(C=CC(=C4) F)NC3=O	[1]
InChIKey	CTNPALGJUAXMMC- PMFHANACSA-N	[1]

# Mechanism of Action: Inhibition of Key Signaling Pathways

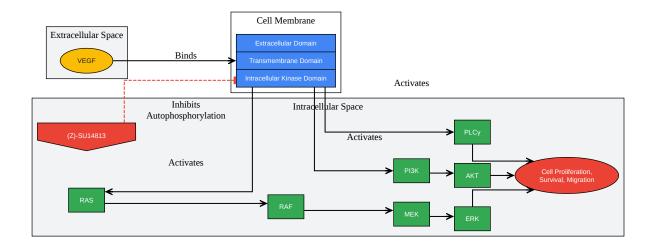
(Z)-SU14813 exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and the formation of new blood vessels.[2][4] The primary targets of (Z)-SU14813 are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-Kit), and FMS-like Tyrosine Kinase 3 (FLT3).[2][4] By binding to the ATP-



binding site of these receptors, **(Z)-SU14813** blocks their autophosphorylation and subsequent activation of downstream signaling cascades.

## **Inhibition of VEGFR Signaling**

VEGF and its receptors are key regulators of angiogenesis. **(Z)-SU14813** potently inhibits VEGFR-1 and VEGFR-2, leading to the suppression of endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.



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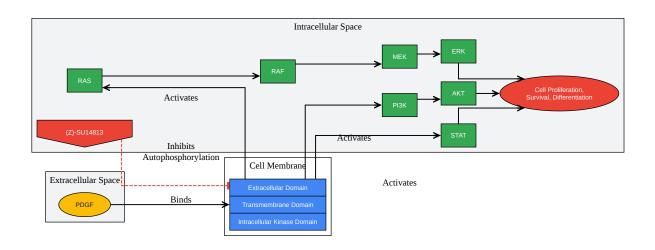
VEGFR Signaling Inhibition by (Z)-SU14813

#### Inhibition of PDGFR Signaling

PDGFRs are involved in cell growth, proliferation, and differentiation. Their inhibition by **(Z)-SU14813** can directly impact tumor cell proliferation and the function of pericytes that support



tumor vasculature.



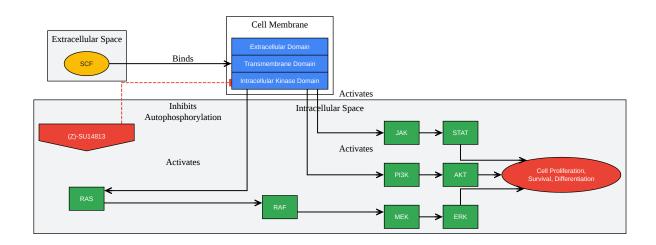
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PDGFR Signaling Inhibition by (Z)-SU14813

## **Inhibition of c-Kit Signaling**

The c-Kit receptor is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST). Inhibition of c-Kit by **(Z)-SU14813** can suppress the growth of tumors dependent on this signaling pathway.



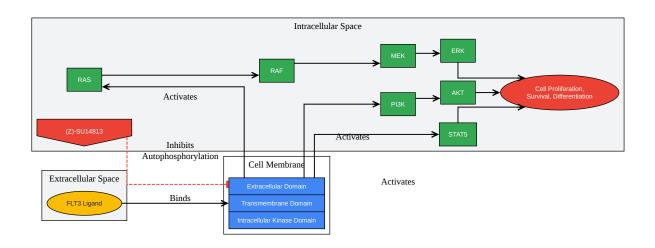


c-Kit Signaling Inhibition by (Z)-SU14813

# **Inhibition of FLT3 Signaling**

Mutations in FLT3 are common in acute myeloid leukemia (AML). **(Z)-SU14813** inhibits both wild-type and mutated FLT3, suggesting its potential as a therapeutic agent for FLT3-driven hematological malignancies.





FLT3 Signaling Inhibition by (Z)-SU14813

# **In-Vitro and In-Vivo Efficacy**

The biological activity of **(Z)-SU14813** has been extensively characterized in a variety of preclinical models.

### **In-Vitro Activity**

(Z)-SU14813 demonstrates potent inhibitory activity against its target kinases in biochemical assays and inhibits cellular processes in various cell lines.

Table 2: Biochemical and Cellular IC<sub>50</sub> Values of (Z)-SU14813



Target/Cell Line	Assay Type	IC <sub>50</sub> (nM)	Reference
VEGFR-1	Biochemical	2	
VEGFR-2	Biochemical	50	
PDGFRβ	Biochemical	4	
c-Kit	Biochemical	15	
VEGFR-2	Cellular (Porcine Aortic Endothelial Cells)	5.2	
PDGFRβ	Cellular (Porcine Aortic Endothelial Cells)	9.9	
c-Kit	Cellular (Porcine Aortic Endothelial Cells)	11.2	
U-118MG (glioblastoma)	Anchorage- Independent Growth	50-100	[1]
HT-29 (colon adenocarcinoma)	Anchorage- Independent Growth	>1500	[1]

## **In-Vivo Activity**

In-vivo studies using tumor xenograft models have shown that **(Z)-SU14813** exhibits broad and potent anti-tumor activity, leading to tumor regression, growth arrest, or significant growth delay.[1][4]

Table 3: Summary of In-Vivo Efficacy of (Z)-SU14813 in Xenograft Models



Tumor Model	Cell Line	Treatment Outcome	Reference
Renal Carcinoma	786-O	Regression	[1]
Acute Myeloid Leukemia	MV4;11	Regression	[1]
Colon Carcinoma	Colo205	Growth Arrest	[1]
Glioma	C6	Growth Delay	[1]
Lung Carcinoma	MV522	Growth Delay	[1]

## **Pharmacokinetics**

Pharmacokinetic studies in mice have demonstrated that **(Z)-SU14813** has favorable properties for oral administration.

Table 4: Pharmacokinetic Parameters of (Z)-SU14813 in Mice

Parameter	Value	Reference
Systemic Clearance	46 mL/min/kg	[1]
Volume of Distribution	1.5 L/kg	[1]
Plasma Half-life (t1/2)	1.8 hours	[1]
Oral Bioavailability	~40%	[1]
Plasma Protein Binding (unbound fraction)	4-6%	[1]
Target Plasma Concentration for In-Vivo Inhibition	100-200 ng/mL	[5][4]

# **Experimental Protocols**

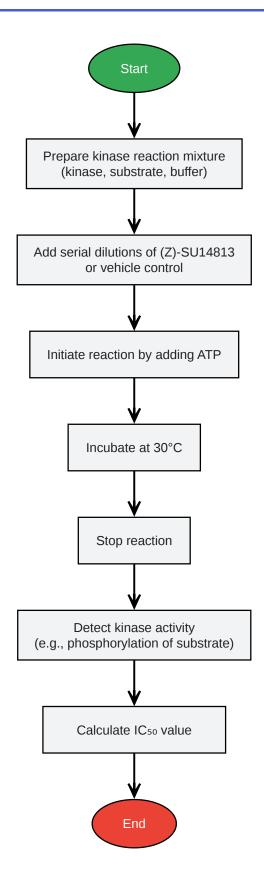
This section provides detailed methodologies for key experiments cited in the characterization of **(Z)-SU14813**.



# **Biochemical Kinase Assay**

This protocol describes a general method for determining the in-vitro inhibitory activity of **(Z)-SU14813** against a target kinase.





Biochemical Kinase Assay Workflow



#### Methodology:

- Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and kinase reaction buffer.
- Inhibitor Addition: Add serial dilutions of (Z)-SU14813 or a vehicle control (DMSO) to the wells.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
- Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay.
- Data Analysis: Plot the percentage of kinase inhibition against the log concentration of (Z)-SU14813 and determine the IC<sub>50</sub> value using a non-linear regression curve fit.

#### **Cellular Receptor Phosphorylation Assay**

This protocol outlines a method to assess the ability of **(Z)-SU14813** to inhibit the phosphorylation of its target receptors in a cellular context.

#### Methodology:

- Cell Culture and Starvation: Culture cells expressing the target receptor to near confluency.
   Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
- Inhibitor Treatment: Treat the cells with various concentrations of (Z)-SU14813 or a vehicle control for a specified time.
- Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR,
   PDGF for PDGFR) for a short period to induce receptor phosphorylation.



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- Western Blotting:
  - Determine the protein concentration of the lysates.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  - Strip the membrane and re-probe with an antibody for the total receptor as a loading control.
- Data Analysis: Quantify the band intensities and determine the concentration of (Z)-SU14813
  that inhibits receptor phosphorylation by 50% (IC<sub>50</sub>).

## **Cell Proliferation Assay (MTT Assay)**

This protocol describes the use of the MTT assay to measure the effect of **(Z)-SU14813** on cell viability and proliferation.

#### Methodology:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of (Z)-SU14813 or a vehicle control
  and incubate for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.



- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

# **Anchorage-Independent Growth Assay (Soft Agar Assay)**

This assay assesses the ability of **(Z)-SU14813** to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.

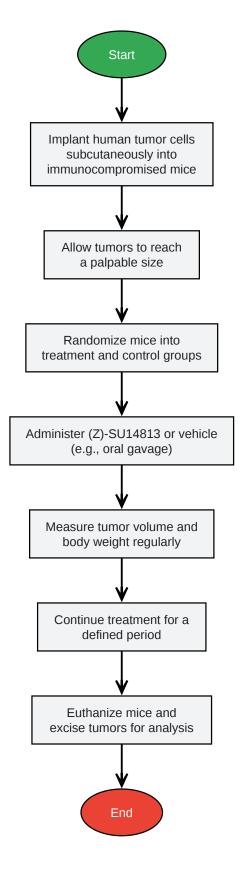
#### Methodology:

- Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
- Cell-Agar Layer: Mix a single-cell suspension of the cancer cells with 0.3-0.4% low-melting-point agar in culture medium containing various concentrations of (Z)-SU14813 or a vehicle control.
- Plating: Overlay the cell-agar mixture onto the base agar layer.
- Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with culture medium containing the respective treatments every few days.
- Colony Staining and Counting: Stain the colonies with a solution of crystal violet and count the number of colonies using a microscope or an automated colony counter.
- Data Analysis: Determine the concentration of (Z)-SU14813 that inhibits colony formation by 50% (IC<sub>50</sub>).

## **In-Vivo Tumor Xenograft Model**



This protocol provides a general framework for evaluating the anti-tumor efficacy of **(Z)-SU14813** in an in-vivo setting.





#### Tumor Xenograft Model Workflow

#### Methodology:

- Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
   Administer (Z)-SU14813 (formulated in an appropriate vehicle) or the vehicle alone to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily or twice daily).
- Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers or histological examination.
- Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

### Conclusion

**(Z)-SU14813** is a promising multi-targeted receptor tyrosine kinase inhibitor with potent antiangiogenic and anti-tumor activities demonstrated in preclinical models. Its ability to inhibit key signaling pathways involved in cancer progression, coupled with its favorable pharmacokinetic profile, makes it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals working with **(Z)-SU14813**.



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